Hexyl dihydrogen phosphate

Description

Contextualization of Alkyl Phosphate (B84403) Monoesters within Chemical Systems

Alkyl phosphate monoesters are a class of organophosphorus compounds that play crucial roles in both biological and industrial systems. In nature, they are integral to biochemical processes, including energy transfer and the structural framework of nucleic acids. solubilityofthings.com Industrially, their amphiphilic nature makes them valuable as surfactants, emulsifiers, wetting agents, and corrosion inhibitors. shreechem.in The reactivity and stability of these esters are influenced by the length of the alkyl chain and the degree of substitution on the phosphate group. mdpi.comacs.org Monoesters, in particular, exhibit a different reactivity profile compared to their diester counterparts, a factor that is exploited in designing molecules for specific functions. mdpi.com

Evolution of Research Trajectories for Dihydrogen Phosphate Derivatives

Research into dihydrogen phosphate derivatives has evolved significantly over the years. Initially, the focus was on understanding their fundamental chemical properties and their roles in biological systems. nih.gov More recently, research has expanded to harness their unique characteristics for a wide range of applications. This includes their use in the synthesis of advanced materials, such as metal phosphates that can serve as precursors for ceramic materials. rsc.org There is also growing interest in their application as catalysts and in the development of novel drug delivery systems. mdpi.comacs.org The ability to tailor the properties of these derivatives by modifying the alkyl group has opened up new avenues for creating functional molecules with specific and enhanced capabilities. shreechem.in

Defining the Scope of Current Academic Inquiry into Hexyl Dihydrogen Phosphate

Current academic inquiry into this compound is multifaceted, exploring its synthesis, physicochemical properties, and diverse applications. Researchers are investigating its efficacy as an emulsifier and surfactant in cosmetic and pharmaceutical formulations, where it can improve the stability and solubility of active ingredients. guidechem.com In agriculture, its role as a wetting and dispersing agent in pesticide formulations is being studied to enhance their effectiveness. guidechem.com Furthermore, its potential in materials science, particularly in the formation of layered structures and as a component in the synthesis of mixed-metal phosphates, is an active area of investigation. rsc.org The study of its interactions at a molecular level, including its aggregation behavior and role in forming stable emulsions, continues to be a key focus of research. rsc.org

Physicochemical Properties of this compound

The utility of this compound in various applications is dictated by its distinct physicochemical properties. These properties arise from its molecular structure, which combines a six-carbon alkyl chain with a polar dihydrogen phosphate head.

| Property | Value |

| Molecular Formula | C₆H₁₅O₄P |

| Molecular Weight | 182.156 g/mol |

| CAS Number | 3900-04-7 |

| Appearance | Colorless liquid |

| Density | 1.189 g/cm³ |

| Boiling Point | 299.6°C at 760 mmHg |

| Flash Point | 135°C |

| Refractive Index | 1.454 |

| Solubility | Soluble in DMSO |

Data sourced from references guidechem.comchemicalbook.commedkoo.com

Synthesis and Reactions

The synthesis of this compound can be achieved through several routes, with the esterification of phosphoric acid being a common method. One approach involves the reaction of phosphoric acid with hexanol. Another method utilizes phosphorus pentoxide, which typically yields a mixture of mono- and diesters. shreechem.in The ratio of these products can be controlled by the reaction conditions. Using polyphosphoric acid as the phosphorylating agent tends to favor the formation of the monoester. shreechem.in

This compound can undergo several types of chemical reactions. As an acid, it can be neutralized by bases to form the corresponding hexyl phosphate salts. The ester linkage is susceptible to hydrolysis, which would break the molecule down into hexanol and phosphoric acid.

Applications in Research and Industry

The amphiphilic nature of this compound makes it a versatile compound with a broad range of applications.

Surfactant and Emulsifier: Its ability to reduce surface tension between oil and water phases makes it an effective emulsifier. guidechem.com This property is highly valued in the cosmetics industry for creating stable emulsions in creams and lotions, and in the pharmaceutical industry for formulating poorly soluble drugs. guidechem.com

Agricultural Formulations: In agriculture, it is used as a wetting and dispersing agent in pesticide formulations. guidechem.com This improves the spread and coverage of the active ingredients on plant surfaces, enhancing their efficacy. guidechem.com

Materials Science: Research has shown that mono-alkyl phosphates like this compound can self-assemble into layered structures through hydrogen bonding. rsc.org These organized structures can serve as precursors for the synthesis of metal phosphates and mixed-metal phosphate materials with potential applications in ceramics and energy storage. rsc.org

Catalysis: The acidic nature of the phosphate group allows it to function as a catalyst in certain organic reactions, such as the polymerization of vinyl ethers. researchgate.net

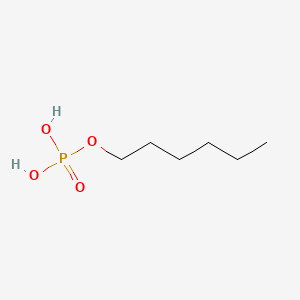

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

hexyl dihydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15O4P/c1-2-3-4-5-6-10-11(7,8)9/h2-6H2,1H3,(H2,7,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHNWGDTYCJFUGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOP(=O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50863288 | |

| Record name | Monohexyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50863288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Phosphoric acid, monohexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphoric acid, mono- and di-C6-10-alkyl esters | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

3900-04-7, 68307-94-8, 68511-03-5, 68515-98-0 | |

| Record name | Hexyl dihydrogen phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3900-04-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Monohexyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003900047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, mono- and di-C6-10-alkyl esters | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068307948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, hexyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068511035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, C3-9-alkyl esters | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068515980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, monohexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphoric acid, hexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphoric acid, mono- and di-C6-10-alkyl esters | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphoric acid, C3-9-alkyl esters | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Monohexyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50863288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphoric acid, mono- and di-C6-10-alkyl esters | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.268 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phosphoric acid, hexyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.467 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phosphoric acid, C3-9-alkyl esters | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.638 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hexyl dihydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.320 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MONOHEXYL PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ERF756S554 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HEXYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2608 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Advanced Derivatization Strategies

Foundational Synthesis of Hexyl Dihydrogen Phosphate (B84403)

The synthesis of hexyl dihydrogen phosphate, a monoalkyl phosphate ester, is primarily achieved through the direct phosphorylation of 1-hexanol (B41254). This process, however, often yields a mixture of mono-, di-, and trialkyl phosphates, necessitating precise control over reaction conditions and robust purification methods to isolate the desired monoester.

Esterification Reaction Mechanisms and Process Parameters

The esterification of 1-hexanol to form this compound can be accomplished using several phosphorylating agents, most commonly phosphorus pentoxide (P₄O₁₀) or phosphorus oxychloride (POCl₃).

Reaction with Phosphorus Pentoxide (P₄O₁₀): This is a classical and potent method for producing phosphate esters. The reaction of an alcohol with P₄O₁₀ typically generates a mixture of mono- and disubstituted phosphate esters. The stoichiometry is critical; for instance, reacting P₄O₁₀ with an alcohol in a 1:3 molar ratio is a common starting point. The reaction is highly reactive, even at room temperature, and can be heated to between 50-200 °C for 2 to 24 hours to ensure completion. A subsequent hydrolysis step is necessary to convert any pyrophosphate intermediates into the desired orthophosphate esters. For example, the reaction of 2-ethylhexanol with phosphorus pentoxide produces approximately equimolar amounts of the mono- and diesters.

Reaction with Phosphorus Oxychloride (POCl₃): This method offers a more controlled, stepwise approach to phosphorylation. The reaction proceeds by the sequential substitution of the chlorine atoms on POCl₃ with the alcohol. To favor the monoester, the molar ratio of POCl₃ to 1-hexanol is carefully managed, often in the range of 1:1.5 to 1:2.5. The reaction is typically initiated at a low temperature (0–10 °C) during the addition of the alcohol to manage its exothermic nature. The mixture is then stirred for several hours, and the hydrogen chloride (HCl) gas generated is removed. Subsequent heating and neutralization steps complete the process.

The following table summarizes typical process parameters for these foundational synthetic routes.

| Parameter | Phosphorus Pentoxide (P₄O₁₀) Method | Phosphorus Oxychloride (POCl₃) Method |

| Phosphorylating Agent | Phosphorus Pentoxide | Phosphorus Oxychloride |

| Primary Reactant | 1-Hexanol | 1-Hexanol |

| Typical Molar Ratio | P₄O₁₀ : Alcohol ≈ 1:3 | POCl₃ : Alcohol ≈ 1:1.5–2.5 |

| Temperature Profile | 50–200 °C | 0–10 °C (initial), then 40–70 °C |

| Reaction Time | 2–24 hours | 1–3 hours (stirring), then 1–4 hours (heating) |

| Key Byproduct | Dialkyl phosphates | Hydrogen Chloride (HCl) |

Refined Purification Techniques for Monoalkyl Phosphates

Separating the desired monoalkyl phosphate from byproducts like dialkyl phosphates, unreacted alcohol, and inorganic acids is a critical challenge. google.com Several refined techniques have been developed to achieve high purity.

One effective method relies on the differential solubility of mono- and dialkyl phosphates and their salts. google.com A common procedure for water-insoluble monoalkyl phosphates involves the following steps:

Aqueous Extraction: The crude reaction mixture is first washed with water to remove inorganic acids like phosphoric acid or pyrophosphoric acid. google.com

Salt Formation: The remaining organic phase, containing a mixture of mono- and dialkyl phosphates, is treated with an aqueous alkali solution, such as sodium hydroxide (B78521) (NaOH). This selectively converts the water-insoluble monoalkyl phosphate into its water-soluble dialkali metal salt (e.g., monoalkyl disodium (B8443419) phosphate). google.com The pH is raised to approximately 12 or higher to ensure complete conversion. google.com

Phase Separation: The aqueous phase, now containing the dissolved monoalkyl phosphate salt, is separated from the organic phase, which retains the dialkyl phosphate and unreacted alcohol. google.com

Re-acidification: The separated aqueous phase is then treated with a strong mineral acid, like hydrochloric acid (HCl), to a pH of about 0.5. google.com This converts the salt back into the water-insoluble monoalkyl phosphate, causing it to precipitate or separate. google.com

Final Extraction: The purified monoalkyl phosphate can then be recovered from the aqueous phase by extraction with an inert organic solvent, followed by solvent removal. google.com

Other purification strategies include selective precipitation using metal salts, such as the copper salt precipitation method, which has proven effective for purifying similar compounds like di(2-ethylhexyl)phosphoric acid (HDEHP) by yielding a product with high optical clarity. bohrium.com

Design and Synthesis of Functionalized this compound Derivatives and Analogues

The acidic nature of the dihydrogen phosphate group allows for further chemical modification, leading to the creation of functional derivatives such as amine-phosphate salts and the integration of the molecule into larger, more complex structures like ionic liquids.

Targeted Formation of Amine-Phosphate Adducts and Salts

This compound, as a Brønsted acid, readily reacts with basic amine compounds to form ammonium (B1175870) phosphate salts. This is a straightforward acid-base neutralization reaction where the acidic proton of the phosphate group is transferred to the nitrogen atom of the amine. These adducts can be formed with a wide variety of amines, including primary, secondary, and tertiary amines, as well as polyamines and aminoalcohols. google.com

Synthesis and Characterization of Complexes with Aminoalcohols (e.g., 2-aminoethanol, nitrilotriethanol)

Complexes with aminoalcohols are formed through the same acid-base principle. The amino group of the aminoalcohol is protonated by the this compound. For example, in a reaction with 2-aminoethanol, the proton from the phosphate group is transferred to the nitrogen atom of 2-aminoethanol, forming the 2-hydroxyethylammonium cation, which then forms an ionic bond with the hexyl hydrogen phosphate anion.

The general reaction is as follows: C₆H₁₃OPO(OH)₂ + R-NH₂ → [R-NH₃]⁺[C₆H₁₃OPO(OH)O]⁻

This method is analogous to the synthesis of other simple ammonium dihydrogen phosphate salts, which are prepared by reacting an amine with phosphoric acid, often in a flask immersed in a water bath to control temperature, followed by removal of water under vacuum. psu.edu The resulting salts are characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to confirm their structure. psu.edu

Integration into Ionic Liquid Architectures

Ionic liquids (ILs) are salts with melting points below 100 °C, and they are valued as designer solvents and catalysts. The dihydrogen phosphate anion [H₂PO₄]⁻ is a common component in the synthesis of ILs. researchgate.netdiva-portal.org this compound can serve as a precursor to the anion in an ionic liquid.

The synthesis typically involves a metathesis (ion exchange) reaction. For example, an imidazolium (B1220033) halide salt, such as 1-hexyl-3-methylimidazolium (B1224943) chloride, can be reacted with a source of the dihydrogen phosphate anion to produce the corresponding ionic liquid. frontiersin.org Alternatively, a Brønsted acid-base reaction can be employed, where an amine or a basic heterocyclic compound is neutralized with an acid like this compound. psu.edudiva-portal.org The properties of the resulting ionic liquid, such as its hydrophobicity, viscosity, and thermal stability, are determined by the combination of both the cation and the anion. researchgate.net The use of a longer alkyl chain on the phosphate, such as a hexyl group, would increase the hydrophobicity of the resulting ionic liquid.

Development of Phosphorylated Sugar Derivatives with Hexyl/Hexose (B10828440) Backbones

The phosphorylation of sugars is a critical transformation for producing biologically significant molecules. Glucose-6-phosphate (G6P), a key metabolite in cellular pathways, is a primary example. wikipedia.org The development of its analogues and other phosphorylated hexose derivatives allows for the investigation of various biological processes, including angiogenesis. researchgate.net

The synthesis of G6P can be accomplished through both chemical and enzymatic routes. Within a cell, it is produced via the phosphorylation of glucose by enzymes like hexokinase, a reaction that consumes one ATP molecule. wikipedia.org Enzymatic synthesis has been developed as a "one-pot" reaction system, for instance, converting cellulose (B213188) into G6P using cellulase (B1617823) for glucose release and hexokinase/polyphosphate kinase for the phosphorylation step. frontiersin.org

The creation of G6P analogues often involves modifying the sugar backbone or the phosphate group to study structure-activity relationships. For example, analogues of mannose-6-phosphate (B13060355) (M6P), a stereoisomer of G6P, have been synthesized by modifying the C-6 position to understand their role as angiogenesis regulators. researchgate.net A common strategy involves using a key cyclic sulfate (B86663) intermediate, which allows for nucleophilic displacement to introduce different functional groups at the C-6 position before phosphorylation. researchgate.net

| Approach | Description | Example Reaction | Key Reagents/Enzymes | Reference |

|---|---|---|---|---|

| Enzymatic Synthesis | Utilizes enzymes to carry out specific phosphorylation steps. | Phosphorylation of glucose to G6P. | Hexokinase, ATP, Polyphosphate kinase (for ATP regeneration). | frontiersin.org |

| Chemical Synthesis via Cyclic Intermediates | Allows for modification at specific positions before phosphorylation. | Synthesis of mannose-6-phosphate analogues. | Cyclic sulfate intermediate, various nucleophiles. | researchgate.net |

| Proposed Multi-step Chemical Synthesis | A hypothetical route for complex analogues involving sequential standard reactions. | Reductive amination followed by phosphorylation. | Protected glucose, hexylamine (B90201), NaBH₃CN, POCl₃. | wikipedia.org |

Fabrication of Other Functionalized Alkyl Dihydrogen Phosphates (e.g., Dodecyl Dihydrogen Phosphate)

The synthesis of long-chain monoalkyl phosphates is well-established, with various methods available to produce compounds like dodecyl dihydrogen phosphate. These compounds serve as important surfactants and functional molecules. researchgate.netelpub.ru A common and effective method for synthesizing alkyl phosphates involves the phosphating reaction of the corresponding fatty alcohol with phosphorus pentoxide (P₂O₅). elpub.ru This reaction typically produces a mixture of mono- and di-substituted phosphoric acid esters, and the ratio can be controlled by tailoring the reaction conditions and the structure of the alcohol feedstock. elpub.ru

Another historical method involves the reaction of long-chain alcohols with pyrophosphoric acid. acs.org More contemporary approaches include the esterification of phosphoric acid with alcohols in the presence of a dehydrating agent like acetic anhydride. researchgate.net These methods provide organic-soluble monoalkyl phosphate esters. researchgate.net Functionalized alkyl phosphates can also be prepared for specific applications, such as grafting dodecyl dihydrogen phosphate (DDP) onto the surface of inorganic particles to create organic-inorganic hybrids. rsc.orgscispace.com This is achieved by forming chemical bonds between the hydroxyl groups on the particle surface and the phosphate group of DDP. scispace.com

| Phosphorylating Agent | Starting Alcohol | Product Example | Key Features of Method | Reference |

|---|---|---|---|---|

| Phosphorus Pentoxide (P₂O₅) | Dodecanol | Dodecyl Dihydrogen Phosphate | Industrial method, produces mono-/di-ester mixtures. | elpub.ru |

| Pyrophosphoric Acid | Long-chain alcohols | Long-chain Monoalkyl Phosphates | Direct reaction between alcohol and acid. | acs.org |

| Phosphoric Acid / Acetic Anhydride | Aliphatic alcohols | Mono-alkyl Phosphate Esters | Activation of phosphoric acid allows for esterification. | researchgate.net |

Innovative Synthetic Pathways and Principles of Sustainable Chemistry

The principles of green chemistry are increasingly being applied to the synthesis of phosphate compounds to reduce environmental impact and improve efficiency. This involves developing novel synthetic methods, using less hazardous materials, and enhancing reaction conditions. rsc.org

One innovative approach is the use of solvent-free reaction conditions. For instance, solid-state reactions conducted by grinding reagents together with a pestle and mortar can proceed efficiently without any solvent, minimizing toxic waste. ufms.br Potassium dihydrogen phosphate (KH₂PO₄) itself has been employed as an inexpensive and user-friendly catalyst in such solid-state syntheses. ufms.br The choice of solvent also has a significant effect on reaction yields and sustainability; studies have shown that moving from traditional organic solvents to more benign alternatives like water or ethanol, or using no solvent at all, can drastically alter the green credentials of a process. rsc.org

Furthermore, the use of sustainable starting materials is a key aspect of green chemistry. The synthesis of adhesives and other chemical products from biomass precursors like sucrose (B13894), in combination with simple reagents like ammonium dihydrogen phosphate, represents a move away from petrochemical feedstocks. mdpi.com Microwave-assisted synthesis is another modern technique that can lead to shorter reaction times and improved yields for phosphorus compounds. rsc.org These innovative pathways aim to make the production of alkyl dihydrogen phosphates and their derivatives not only more efficient but also more environmentally and economically sustainable. rsc.orgufms.br

| Principle/Method | Description | Example | Sustainability Benefit | Reference |

|---|---|---|---|---|

| Solvent-Free Synthesis | Reactions are conducted by grinding solid reagents together. | KH₂PO₄ catalyzed synthesis of naphthoxazines. | Eliminates solvent waste, high efficiency. | ufms.br |

| Use of Benign Catalysts | Employing non-toxic, inexpensive catalysts. | Potassium dihydrogen phosphate as a catalyst. | Reduces toxicity and cost. | rsc.orgufms.br |

| Biomass-Derived Precursors | Utilizing renewable resources like sugars as starting materials. | Synthesis of adhesives from sucrose and ammonium dihydrogen phosphate. | Reduces reliance on fossil fuels. | mdpi.com |

| Microwave-Assisted Synthesis | Using microwave irradiation to accelerate reactions. | Synthesis of α-hydroxyphosphonates. | Shorter reaction times, often higher yields. | rsc.org |

Mechanistic Investigations of Hexyl Dihydrogen Phosphate Reactivity

Exploration of Intermolecular Interactions and Self-Assembly Phenomena

The dihydrogen phosphate (B84403) moiety is a versatile building block for forming extensive hydrogen bonding networks. In various crystalline structures of dihydrogen phosphate salts, the H₂PO₄⁻ anions can form one-dimensional chains or two-dimensional sheets through O-H⋯O hydrogen bonds. researchgate.net These anionic supramolecular motifs are influenced by the nature of the accompanying cations and their interactions with the dihydrogen phosphate anions. researchgate.net

In some systems, intramolecular hydrogen bonds are also observed, such as between the protons of a dihydrogen tetrametaphosphate and neighboring P—O⁻ bonds, characterized by short H···O distances. google.com The ability of the dihydrogen phosphate group to form multiple hydrogen bonds makes it a key component in the self-assembly of complex supramolecular architectures. ntu.edu.tw

Ionic interactions play a crucial role in the behavior of hexyl dihydrogen phosphate, particularly in solution and in the formation of complexes. In reversed-phase liquid chromatography (RPLC) systems using ionic additives, basic compounds can be retained through a mixed mechanism involving both hydrophobic and ionic interactions. mdpi.com The stationary phase can be modified by the adsorption of ionic species, creating sites for ionic interactions with charged solutes. mdpi.com

The complexation of ions is often studied using techniques like potentiometry, conductometry, and isothermal titration calorimetry (ITC). researchgate.net For example, the binding of ion pairs like NaCl, NaHSO₄, and NaH₂PO₄ by a calix researchgate.netarene host in acetonitrile (B52724) has been comprehensively studied, revealing the thermodynamic parameters of complex formation. researchgate.net Such studies often require careful consideration of side processes like ion association and salt precipitation. researchgate.net

In the context of catalysis, the formation of an ion pair between a chiral Brønsted acid catalyst and a substrate is a key step. core.ac.uk The electrostatic interactions within this ion pair are a major driving force and have a significant effect on the enantioselectivity of the reaction. core.ac.uk The strength of these ionic interactions is influenced by the nature of the ions, the solvent, and the temperature.

The hexyl chain of this compound introduces a significant hydrophobic character to the molecule. This hydrophobicity plays a critical role in its interactions and self-assembly behavior. In the context of adhesive monomers used in dentistry, longer carbon chains, such as the decyl chain in 10-methacryloyloxydecyl dihydrogen phosphate (10-MDP), are more hydrophobic. researchgate.net This increased hydrophobicity is thought to enhance the chemical interaction with calcium and reduce degradation of the monomer. researchgate.net

In chromatographic systems, the hydrocarbon chains of the stationary phase provide sites for hydrophobic interactions with solutes. mdpi.com The hexyl group of this compound can participate in such interactions, influencing its retention and separation behavior. The combination of hydrophobic interactions from the alkyl chain and ionic interactions from the phosphate group leads to mixed retention mechanisms. mdpi.com

The self-assembly of amphiphilic molecules like this compound is driven by both hydrophilic and hydrophobic forces. The hydrophilic phosphate headgroup will preferentially interact with polar environments, while the hydrophobic hexyl tail will seek to minimize contact with polar solvents, often leading to the formation of micelles or other aggregated structures. This behavior is fundamental to its application as a surfactant or in the formation of structured materials.

Study of Self-Assembly Processes into Aggregates and Micellar Structures

This compound, as an amphiphilic molecule, exhibits a propensity for self-assembly in aqueous solutions. This behavior is driven by the hydrophobic interactions of the hexyl chains and the hydrophilic nature of the dihydrogen phosphate headgroups. The aggregation process typically leads to the formation of micellar structures, where the hydrophobic tails are sequestered from the aqueous environment in the core of the aggregate, and the polar headgroups form a hydrophilic shell at the interface with water.

The critical micelle concentration (CMC) is a key parameter that defines the concentration at which micelle formation begins. kruss-scientific.comacs.orgwikipedia.org While specific CMC data for pure this compound is not extensively documented in readily available literature, studies on homologous series of alkyl phosphate esters provide a clear trend. Research has shown that for mixtures of mono- and di-phosphate esters with a high proportion of the monoester, the CMC decreases as the length of the alkyl chain increases. researchgate.net This is attributed to the enhanced hydrophobic effect of longer alkyl chains, which provides a greater driving force for aggregation. wikipedia.org For instance, a study on alkyl phosphate esters demonstrated a clear relationship between the number of carbon atoms in the alkyl chain and the resulting CMC.

This trend allows for an estimation of the behavior of this compound relative to other alkyl phosphates. Given its C6 alkyl chain, its CMC would be expected to be higher than that of longer-chain alkyl phosphates like dodecyl phosphate but lower than that of shorter-chain analogues like butyl phosphate. The aggregation of these molecules leads to the formation of various structures, with spherical micelles being the most common. nih.gov However, depending on factors such as concentration, pH, and ionic strength, other aggregate morphologies like vesicles or lamellar structures could potentially form. researchgate.net For example, calix scirp.orgarene-based lipids with C6 alkyl tails have been shown to form monodisperse micelles with diameters around 2.6 nm. nih.gov

The self-assembly process is a dynamic equilibrium between monomeric surfactant molecules and the aggregated micelles. This behavior is crucial for many of the applications of alkyl phosphates, as the formation of micelles dramatically alters the properties of the solution, such as its ability to solubilize hydrophobic substances.

Reaction Kinetics and Thermodynamic Analyses in Diverse Chemical Environments

The rate-determining step in the thermal decomposition of many alkyl phosphates on metal surfaces is the cleavage of the C-O bond. nih.govresearchgate.net The stability of the resulting carbocation or radical intermediate plays a significant role in the reaction rate. For instance, phosphate esters with secondary alkyl groups decompose faster than those with primary alkyl groups due to the formation of more stable secondary carbocations. nih.gov Since this compound has a primary alkyl group, its decomposition is expected to be slower than that of a secondary alkyl phosphate like di(2-ethyl-hexyl) phosphate.

The table below presents activation parameters for the decomposition of several related phosphate esters, offering a comparative basis for understanding the reactivity of this compound.

| Compound/Process | Activation Energy (Ea) | Reference |

| Formation of PA and condensed phosphates from C12-MAP decomposition | 26.2 kcal/mol | jst.go.jp |

| Thermal decomposition of Tris(2,3-dibromopropyl) phosphate | 129.5 kJ/mol | akjournals.com |

| Leaching of rare earth elements from phosphate rock (diffusion-controlled) | 11.22 - 18.72 kJ/mol | mdpi.com |

| Alkaline hydrolysis of Methyl-p-nitrophenyl phosphate diester | 86.3 kJ/mol | samipubco.com |

| Alkaline hydrolysis of Bis-p-nitrophenyl phosphate diester | 48.8 kJ/mol | samipubco.com |

This table is based on data for related phosphate compounds and processes to provide a comparative context for the reactivity of this compound.

It is important to note that the reaction environment, such as the presence of catalysts or surfaces, can significantly influence the activation energy. For example, the decomposition of tri-n-butyl phosphate is accelerated on ferrous surfaces, and the application of an electric field can further lower the activation energy or increase the pre-exponential factor in the Arrhenius equation. nih.govchemrxiv.org

The Gibbs free energy of micellization (ΔG°mic) is a key thermodynamic parameter that quantifies the spontaneity of the self-assembly process. A negative ΔG°mic indicates a spontaneous micelle formation. While direct thermodynamic data for this compound is scarce, studies on related systems provide valuable insights. For instance, microcalorimetric studies on mono(2-ethyl-hexyl)-2-ethyl-hexyl phosphate salts in organic solvents have been used to determine the thermodynamic functions of micelle formation. acs.orgjst.go.jp

The enthalpy of micellization (ΔH°mic) can be either exothermic or endothermic, depending on the specific interactions involved. Calorimetric measurements of the enthalpy of transfer of p-nitrophenyl phosphate from water to an aqueous DMSO mixture showed that the transfer is exothermic, with an enthalpy of transfer for the reactant of -23.9 kcal/mol. nih.gov This suggests that the interactions between the phosphate ester and the mixed solvent are energetically favorable.

The following table presents thermodynamic parameters for the micellization of related surfactant systems, which can be used to infer the behavior of this compound.

| System | ΔG°mic (kJ/mol) | ΔH°mic (kJ/mol) | ΔS°mic (J/mol·K) | Reference |

| Dodecyl phosphocholine/SDS mixed micelles (1:1) at 318 K | -33.9 | -1.7 | 101.2 | researchgate.net |

| Di(2-ethyl-hexyl) phosphate potassium salt in dodecane (B42187) + sec-octyl alcohol | -29.2 | 4.6 | 113.4 | acs.org |

| Mono(2-ethyl-hexyl)-2-ethyl-hexyl phosphate nickel salt in decane (B31447) + sec-octyl alcohol | -26.5 | -1.0 | 85.6 | acs.org |

This table provides a comparative overview of thermodynamic parameters for micellization in related systems. The values are indicative and depend on specific conditions such as temperature and solvent composition.

The thermodynamic stability of the alkyl phosphate salt emulsion is a critical factor in its applications. From a thermodynamic viewpoint, emulsions are inherently unstable systems due to their large interfacial area and higher system energy. google.com The tendency to minimize this energy drives the system towards phase separation. The choice of counterions and the addition of stabilizers can significantly influence the thermodynamic stability of this compound formulations.

The reactions of this compound can be significantly accelerated in the presence of catalysts. A particularly important class of catalyzed reactions is the hydrolysis of the phosphate ester bond, which is often studied using enzymes such as alkaline phosphatase. nih.govacs.org While the uncatalyzed hydrolysis of alkyl phosphate dianions is extremely slow, with an estimated half-life of 1012 years at 25°C, enzymes can enhance the reaction rate by many orders of magnitude. nih.gov

Kinetic studies of the enzymatic hydrolysis of alkyl phosphates provide valuable information about the reaction mechanism and the factors influencing the catalytic efficiency. A study on the hydrolysis of various polyfluorinated alkyl phosphate monoesters by bovine intestinal alkaline phosphatase determined the apparent bimolecular rate constant (kcat/Km) for hexyl phosphate to be 3.8 x 105 M-1s-1. nih.gov This value provides a quantitative measure of the enzyme's efficiency in catalyzing the hydrolysis of hexyl phosphate.

The mechanism of alkaline phosphatase-catalyzed hydrolysis of alkyl phosphates is believed to proceed through a largely dissociative transition state. nih.govacs.org This is supported by the steep dependence of the reaction rate on the pKa of the leaving group, with a Brønsted coefficient (βlg) of -0.85. nih.govacs.org This indicates that there is a significant development of negative charge on the leaving group in the transition state.

The table below summarizes key kinetic parameters for the enzyme-catalyzed hydrolysis of hexyl phosphate and a related compound.

| Substrate | Enzyme | kcat/Km (M-1s-1) | Reference |

| Hexyl phosphate | Bovine intestinal alkaline phosphatase | 3.8 x 105 | nih.gov |

| 6:2 monoPAP | Bovine intestinal alkaline phosphatase | 1.1 x 107 (average) | nih.gov |

This table presents kinetic data for the enzyme-catalyzed hydrolysis of hexyl phosphate and a polyfluorinated analogue (monoPAP).

The electron-withdrawing nature of substituents on the alkyl chain can significantly enhance the rate of hydrolysis by improving the leaving group ability of the alcohol. nih.gov For example, the kcat/Km for the hydrolysis of polyfluorinated alkyl phosphates is significantly higher than that of their hydrogenated counterparts. nih.gov This highlights the importance of electronic effects in the catalyzed reactions of this compound and its derivatives.

Investigations into Structure-Activity Relationships for Derivatized Forms

The chemical properties and functional performance of this compound are intrinsically linked to its molecular structure, particularly the length of its alkyl chain and the presence of any substituents. Variations in these structural features can profoundly influence its reactivity, self-assembly behavior, and interactions with other molecules and surfaces.

Impact of Alkyl Chain Length:

The length of the alkyl chain is a critical determinant of the physicochemical properties of alkyl phosphates. A primary effect is on the molecule's hydrophobicity. As the alkyl chain length increases, the hydrophobic character of the molecule becomes more pronounced, which in turn affects its solubility and self-assembly in aqueous media. For instance, the critical micelle concentration (CMC) of alkyl phosphates generally decreases with increasing alkyl chain length due to stronger van der Waals interactions between the chains, which favors the formation of micelles. researchgate.netresearchgate.net Therefore, this compound (C6) is expected to have a higher CMC than dodecyl dihydrogen phosphate (C12).

The alkyl chain length also plays a crucial role in the formation and properties of self-assembled monolayers (SAMs) on various substrates. Studies on titanium oxide surfaces have shown that a higher degree of order and packing density within the monolayers is achieved with alkyl phosphates having longer alkyl chains (exceeding 15 carbon atoms). researchgate.netacs.orgnih.gov This is attributed to the increased van der Waals forces between the longer chains, leading to more crystalline and stable films. researchgate.net While this compound can form SAMs, they are likely to be less ordered and have a lower packing density compared to their longer-chain counterparts.

The thermal stability of alkyl phosphates also shows some dependence on the alkyl chain length, although studies on monoalkyl phosphates with chain lengths from C12 to C16 have indicated similar thermal stabilities. jst.go.jp However, the nature of the decomposition products can be influenced by the structure.

The following table summarizes the general effects of increasing alkyl chain length on the properties of alkyl phosphates.

| Property | Effect of Increasing Alkyl Chain Length | References |

| Critical Micelle Concentration (CMC) | Decreases | researchgate.netresearchgate.net |

| Order and Packing Density of SAMs | Increases | researchgate.netacs.orgnih.gov |

| Hydrophobicity | Increases | wikipedia.org |

| Solubility in Water | Decreases | google.com |

This table provides a general overview of the trends observed with increasing alkyl chain length in homologous series of alkyl phosphates.

Impact of Substituent Variation:

The introduction of substituents on the alkyl chain or the phosphate group can dramatically alter the chemical properties and functional performance of this compound. For example, the presence of electron-withdrawing groups, such as fluorine atoms, on the alkyl chain can significantly increase the acidity of the phosphate group and enhance the rate of hydrolysis, particularly in catalyzed reactions. nih.gov This is due to the stabilization of the negative charge on the leaving group in the transition state.

Conversely, the introduction of bulky substituents can create steric hindrance, which may impede reactions at the phosphorus center or affect the packing of the molecules in self-assembled structures. The nature and position of substituents can also influence the binding affinity of the molecule to specific targets, a key aspect in the design of enzyme inhibitors or other biologically active compounds. For example, in a series of O-alkyl-O-methylchloroformimino phenylphosphonates, the selectivity for the target enzyme (neuropathy target esterase) increased with rising hydrophobicity of the alkyl group.

Applications in Advanced Chemical and Materials Science

Catalysis and Organocatalysis Utilizing Hexyl Dihydrogen Phosphate (B84403) Systems

While the direct catalytic use of hexyl dihydrogen phosphate as a standalone entity is not extensively documented in scientific literature, its functional group, the dihydrogen phosphate anion, is a critical component in various catalytic systems, especially in the formulation of task-specific ionic liquids.

Catalytic Roles of Ionic Liquids Incorporating Dihydrogen Phosphate Anions

Ionic liquids (ILs) are salts with low melting points that can act as both solvents and catalysts. acs.org The properties of an IL can be finely tuned by modifying its cation and anion, making them "designer solvents" for specific chemical tasks. acs.org ILs that incorporate the dihydrogen phosphate anion (H₂PO₄⁻) are a class of Brønsted acidic ionic liquids, capable of donating a proton to facilitate acid-catalyzed reactions. researchgate.net

Applications in Organic Synthesis (e.g., Knoevenagel Condensation)

For example, imidazolium-based ionic liquids with the dihydrogen phosphate anion, such as 1-butyl-3-methylimidazolium dihydrogen phosphate ([Bmim]H₂PO₄), have been investigated as catalysts for this transformation. researchgate.net The acidic nature of these ILs facilitates the reaction, often providing good yields under mild conditions. The performance of these catalysts is influenced by the nature of both the cation and the anion.

| Catalyst System | Role of Dihydrogen Phosphate | Reaction |

| [Bmim]H₂PO₄ | Brønsted Acidic Catalyst | Knoevenagel Condensation |

| [Hmim]Tfa | Brønsted Acidic Catalyst | Knoevenagel Condensation |

Catalysis of Carbon Dioxide Hydrogenation and Formic Acid Dehydrogenation

The conversion of carbon dioxide (CO₂) into valuable chemicals like formic acid is a significant area of green chemistry research. Homogeneous hydrogenation of CO₂ is an attractive pathway, and ionic liquids are studied as promising media for these reactions. researchgate.net ILs containing dihydrogen phosphate are among the types considered for process simulations involving CO₂ hydrogenation to formic acid. acs.org The IL can play multiple roles, including capturing and activating CO₂, and stabilizing the catalyst and intermediates.

Exploration of Co-catalytic Functions and Synergistic Effects in Multi-component Systems

This compound or related dihydrogen phosphate compounds can function as part of a multi-component system, where synergistic effects between the different components lead to enhanced performance. This synergy can manifest in improved catalytic activity, stability, or other material properties.

A notable example is found in the development of fire retardant systems. Research on a two-component system for plasticized PVC, consisting of L-histidinium dihydrogen phosphate-phosphoric acid (LHP) and nanoclay, confirmed the existence of synergistic effects between the components. mdpi.com This combination led to a significant reduction in fire intensity and smoke emission, acting through both gas-phase flame inhibition and condensed-phase char formation. mdpi.com Similarly, synergistic effects have been noted in binary systems of ionic liquids and solvents for enzymatic reactions, with choline (B1196258) dihydrogen phosphate being one of the ILs studied. icesi.edu.co These findings highlight the potential of dihydrogen phosphate moieties to work in concert with other materials to achieve functionalities that are superior to the individual components alone.

Contributions to Separation Science and Extraction Processes

The amphiphilic nature of this compound, arising from its polar phosphate group and nonpolar hexyl chain, makes it and related alkyl phosphoric acids valuable in separation science. These compounds are particularly utilized in solvent extraction and as mobile phase additives in chromatography.

In solvent extraction, organophosphorus compounds like di-(2-ethylhexyl) phosphoric acid (D2EHPA) are widely used as extractants for separating metal ions, such as rare-earth elements and other metals like nickel and magnesium, from aqueous solutions. scilit.comresearchgate.netresearchgate.net The mechanism often involves cation exchange, where the proton of the acidic phosphate group is exchanged for a metal ion, forming a neutral complex that is soluble in the organic phase. researchgate.net The efficiency of the extraction depends on factors such as the pH of the aqueous phase and the concentration of the extractant. researchgate.net Although D2EHPA is a dialkyl phosphate, the underlying principle of using an acidic organophosphate compound with alkyl chains to chelate and extract cations is directly relevant to mono-alkyl phosphates like this compound.

In the field of chromatography, dihydrogen phosphate salts, such as sodium dihydrogen phosphate and ammonium (B1175870) dihydrogen phosphate, are mainstays in the preparation of buffer solutions for High-Performance Liquid Chromatography (HPLC). mdpi.comnih.gov These buffers are used to control the pH of the mobile phase, which is critical for achieving reproducible separation of analytes. In some applications, the hexyl group also plays a role. For instance, N,N-dimethylhexylamine has been used as an ion-pairing agent in conjunction with an ammonium dihydrogen phosphate buffer for the analysis of nucleotides. nih.gov In another study, the ionic liquid 1-hexyl-3-methylimidazolium (B1224943) chloride was used as a mobile phase reagent alongside a sodium dihydrogen phosphate buffer to modulate the retention of basic compounds on a C18 column. mdpi.com These examples demonstrate that both the hexyl group and the dihydrogen phosphate anion are functional moieties that contribute to the sophisticated separation mechanisms in modern liquid chromatography.

Utilization in Solvent Extraction of Metal Ions and Inorganic Species

This compound and its derivatives, such as di(2-ethylhexyl) hydrogen phosphate (HDEHP), are effective extractants in the field of hydrometallurgy for the separation and purification of metal ions. researchgate.netresearchgate.netwikipedia.org This process, also known as liquid-liquid extraction, involves the transfer of a metal ion from an aqueous solution to an immiscible organic solvent containing the extractant. researchgate.net The efficiency and selectivity of this separation are crucial for recovering valuable metals from ores and recycling streams. researchgate.netwikipedia.org

The extraction of metal ions by organophosphorus compounds like HDEHP primarily occurs through a cation exchange mechanism. wikipedia.orgmdpi.comresearchgate.net In this process, the proton of the acidic phosphate group is exchanged for a metal cation. For instance, a metal ion (Mⁿ⁺) in the aqueous phase reacts with the extractant (HR) in the organic phase, forming a metal-extractant complex (MRn) that is soluble in the organic phase, while nH⁺ ions are released into the aqueous phase.

The extraction can also involve chelation, where the extractant molecule binds to the metal ion at multiple points, and solvation, where additional extractant molecules coordinate with the metal-extractant complex. mdpi.comresearchgate.net The specific mechanism and the stoichiometry of the extracted complex can be influenced by factors such as the pH of the aqueous phase and the concentration of the extractant. researchgate.net For example, the extraction of rare earth elements with HDEHP is understood to proceed via an ion exchange mechanism. wikipedia.orgmdpi.com Studies on the extraction of Mg²⁺ with D2EHPA have highlighted the roles of both cation exchange and chelation capabilities derived from the extractant's molecular structure. researchgate.net

Optimizing the parameters of the solvent extraction process is critical for maximizing the recovery and purity of the target metal ions. chromatographyonline.comscispace.com Key parameters that are typically optimized include:

pH of the aqueous phase: The pH significantly influences the extraction efficiency as it affects the deprotonation of the extractant and the speciation of the metal ion in the aqueous solution. researchgate.net

Extractant concentration: The concentration of the extractant in the organic phase directly impacts the extraction capacity. researchgate.net

Contact time and mixing intensity: Sufficient time and agitation are necessary to ensure that the system reaches equilibrium. chromatographyonline.com

Temperature: Temperature can influence the thermodynamics of the extraction process. researchgate.net

Choice of diluent: The organic solvent used to dissolve the extractant can affect the physical properties of the organic phase and the extraction behavior.

For example, in the separation of heavy rare earth elements from light rare earth elements and thorium using HDEHP, a specific concentration of the extractant (0.22M) in an organic diluent is used to selectively extract the heavy rare earths from a hydrochloric acid solution. researchgate.net The optimization of these parameters is often achieved through systematic studies, including the use of response surface methodology, to find the conditions that yield the highest extraction efficiency. scispace.com The addition of synergists, such as tributyl phosphate (TBP), can also enhance the extraction efficiency. chemicalpapers.com

Table 1: Factors Influencing Metal Ion Extraction with Organophosphate Extractants

| Parameter | Description | Significance in Extraction |

|---|---|---|

| Aqueous Phase pH | The acidity or basicity of the water-based solution containing the metal ions. | Affects the ionization state of the extractant and the metal ion, which is crucial for the cation exchange mechanism. researchgate.net |

| Extractant Concentration | The amount of this compound or its derivative dissolved in the organic solvent. | A higher concentration generally leads to a higher extraction capacity for the metal ion. researchgate.net |

| Phase Ratio (O/A) | The volume ratio of the organic solvent to the aqueous solution. | Influences the distribution of the metal ion and the efficiency of a multi-stage extraction process. researchgate.net |

| Temperature | The operating temperature of the extraction process. | Can affect the equilibrium constant of the extraction reaction and the physical properties of the phases. researchgate.net |

| Diluent Type | The organic liquid used to dissolve the extractant (e.g., kerosene, hexane). | Can impact the solubility of the metal-extractant complex and the overall selectivity of the extraction. wikipedia.orgchemicalpapers.com |

Applications in Chromatographic Techniques

In the field of analytical chemistry, this compound and related alkyl phosphates serve important functions in liquid chromatography, particularly in reversed-phase high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC). nih.govjapsonline.com

Alkyl phosphates can be used as mobile phase modifiers or ion-pairing agents in reversed-phase HPLC. researchgate.net In this mode of chromatography, a non-polar stationary phase is used with a more polar mobile phase. For the analysis of basic or cationic compounds, which may exhibit poor peak shape and retention due to interactions with residual silanol (B1196071) groups on the silica-based stationary phase, the addition of an ion-pairing agent like this compound can be beneficial. mdpi.comresearchgate.net The phosphate component can interact with the charged analytes, forming a neutral ion pair that has better retention characteristics on the non-polar stationary phase. The pH of the mobile phase, often controlled with a phosphate buffer, is a critical parameter for achieving optimal separation. biotecha.ltnacalai.com For instance, mobile phases buffered to a pH of around 3.0 with sodium dihydrogen phosphate are used to ensure that basic compounds are fully protonated for consistent interaction. mdpi.com

The retention mechanism in reversed-phase liquid chromatography with ionic additives like this compound is often a mixed-mode mechanism, involving both hydrophobic and ionic interactions. mdpi.commdpi.com The alkyl chain of the phosphate ester interacts with the non-polar stationary phase (e.g., C18), while the charged phosphate group can interact with cationic analytes. tandfonline.com This dynamic interplay allows for the fine-tuning of selectivity and retention. The retention of basic compounds can be influenced by the formation of ion pairs in the mobile phase or by a dynamic ion-exchange mechanism where the additive adsorbs onto the stationary phase, creating charged sites for interaction with the analyte. tandfonline.comresearchgate.net Studies have shown that the choice of the anion in the mobile phase additive can significantly impact the retention of alkaloids, with anions like dihydrogen phosphate influencing the interactions. tandfonline.com

Table 2: Role of this compound in Chromatographic Separations

| Chromatographic Technique | Role of this compound | Underlying Mechanism |

|---|---|---|

| Reversed-Phase HPLC/UPLC | Mobile Phase Modifier / Ion-Pairing Agent | Forms neutral ion-pairs with cationic analytes, reducing undesirable interactions with the stationary phase and improving peak shape. researchgate.netmdpi.com |

| Reversed-Phase HPLC/UPLC | Component of Buffer System | Controls the pH of the mobile phase to ensure consistent ionization of analytes and the stationary phase. biotecha.ltnacalai.com |

| Ion-Exchange Chromatography (Dynamic) | Dynamic Coating of Stationary Phase | Adsorbs onto the non-polar stationary phase, creating temporary ion-exchange sites for analyte retention. tandfonline.com |

Functions as Surfactants and Emulsifiers

Phosphate esters, including this compound, are a class of anionic surfactants. smolecule.comresearchgate.net A surfactant, or surface-active agent, is a compound that lowers the surface tension between two liquids, between a gas and a liquid, or between a liquid and a solid. basicmedicalkey.comsanyo-chemical-solutions.com Surfactants have a molecular structure with both a hydrophilic (water-attracting) head group and a hydrophobic (water-repelling) tail group. In this compound, the phosphate group is hydrophilic, and the hexyl alkyl chain is hydrophobic.

This amphiphilic nature allows this compound to act as an emulsifier, which is a substance that stabilizes an emulsion (a mixture of two or more immiscible liquids). basicmedicalkey.comsanyo-chemical-solutions.com By adsorbing at the interface between the oil and water phases, the surfactant reduces the interfacial tension and forms a barrier around the droplets of the dispersed phase, preventing them from coalescing. basicmedicalkey.com The balance between the hydrophilic and lipophilic portions of the molecule is crucial for its effectiveness as an emulsifier. basicmedicalkey.com Phosphate ester surfactants are known for their good surface-active properties and are used in various applications, including personal care products. google.com

Analysis of Surface-Active Properties of this compound and its Complexes

This compound exhibits notable surface-active properties, a characteristic attributed to its amphiphilic nature. The molecule consists of a hydrophilic dihydrogen phosphate group and a hydrophobic hexyl chain. This dual character allows it to orient at interfaces, such as air-water or oil-water, thereby reducing the surface or interfacial tension.

The effectiveness of alkyl phosphates as surfactants is influenced by the length of the alkyl chain and the pH of the solution. For instance, the critical micelle concentration (CMC), the concentration at which surfactant molecules begin to form micelles, generally decreases as the alkyl chain length increases. researchgate.net The surface tension at the CMC (γCMC) is a measure of the surfactant's efficiency in reducing surface tension. researchgate.net The pH of the medium plays a crucial role, as it affects the ionization state of the phosphate headgroup. At lower pH values, closer to the pKa of the phosphate group, the headgroup is less charged, which can reduce electrostatic repulsion between surfactant molecules and favor aggregation, leading to a lower CMC. acs.org

Complexes of this compound, for example with metal ions or other organic molecules, can exhibit modified surface-active properties. The formation of such complexes can alter the hydrophilic-lipophilic balance (HLB) of the surfactant system, influencing its solubility and emulsifying capabilities. The interaction with cations can screen the charge of the phosphate headgroups, promoting closer packing at interfaces and enhancing surface activity. acs.org

The table below summarizes key parameters related to the surface-active properties of alkyl phosphates.

| Property | Description | Influencing Factors |

| Critical Micelle Concentration (CMC) | The concentration of surfactants above which micelles form. | Alkyl chain length, temperature, pH, presence of electrolytes. researchgate.netacs.org |

| Surface Tension at CMC (γCMC) | The minimum surface tension achieved at the CMC. | Molecular structure of the surfactant. researchgate.net |

| Surface Excess Concentration (Γmax) | The amount of surfactant adsorbed per unit area at the interface. | Surfactant concentration, temperature. researchgate.net |

| Minimum Area per Molecule (Amin) | The average area occupied by a surfactant molecule at the interface. | Molecular structure and packing at the interface. researchgate.net |

Mechanisms of Action in Emulsification Processes

The primary mechanism by which this compound and similar alkyl phosphates act as emulsifiers is by reducing the interfacial tension between two immiscible liquids, such as oil and water. This reduction in interfacial tension facilitates the dispersion of one liquid phase into the other in the form of fine droplets, creating an emulsion.

The emulsification process involves the following key steps:

Adsorption at the Interface: The amphiphilic this compound molecules migrate to the oil-water interface. The hydrophobic hexyl tails penetrate the oil phase, while the hydrophilic phosphate heads remain in the aqueous phase.

Formation of an Interfacial Film: The adsorbed surfactant molecules form a protective film around the dispersed droplets. This film acts as a mechanical barrier, preventing the droplets from coalescing.

Electrostatic and/or Steric Stabilization: The ionized phosphate headgroups can impart an electrical charge to the surface of the droplets. The resulting electrostatic repulsion between droplets helps to maintain a stable dispersion. In some cases, steric hindrance provided by the alkyl chains or other components of the formulation can also contribute to stabilization.

The stability and type of emulsion (oil-in-water or water-in-oil) are influenced by the hydrophilic-lipophilic balance (HLB) of the emulsifier. Alkyl phosphates can be used to formulate stable emulsions for various applications, including cosmetics, pharmaceuticals, and industrial processes. ecfr.gov

Research on Interfacial Tension Reduction in Enhanced Oil Recovery (EOR) Applications

Enhanced Oil Recovery (EOR) techniques are employed to increase the amount of crude oil that can be extracted from a reservoir. One of the key challenges in EOR is overcoming the capillary forces that trap oil within the porous rock formations. The injection of chemical surfactants that can significantly lower the interfacial tension (IFT) between the injected fluid (typically water) and the trapped oil is a promising EOR method. egyptoil-gas.comrsc.org

Research has shown that certain surfactants can reduce the IFT to ultra-low values (less than 1 mN/m), which is necessary to mobilize residual oil. frontiersin.org While specific studies on this compound for EOR are not extensively documented in the provided results, the principles of its surface activity suggest its potential in this area. Analogous surfactants, such as alkylnaphthalene sulfonates, have been shown to effectively reduce the IFT between crude oil and water. frontiersin.org

The mechanism of IFT reduction in EOR involves the adsorption of surfactant molecules at the oil-water interface, similar to the emulsification process. This reduces the cohesive energy at the interface, thereby lowering the IFT. egyptoil-gas.com The effectiveness of a surfactant in an EOR application depends on several factors, including the reservoir temperature, the salinity of the formation water, and the composition of the crude oil. researchgate.net

The following table outlines the role of interfacial tension in EOR:

| Parameter | Role in EOR | Desired Outcome |

| Interfacial Tension (IFT) | Governs the capillary forces that trap oil in reservoir rock pores. | Reduction to ultra-low levels to mobilize trapped oil. frontiersin.org |

| Capillary Number | A dimensionless group that relates viscous forces to capillary forces. | Increase in capillary number to favor oil recovery. |

| Wettability Alteration | The ability of a surfactant to change the preference of the rock surface from oil-wetting to water-wetting. | Improved water-wetness to facilitate oil displacement. |

Development and Enhancement in Material Science

The unique chemical properties of this compound and its analogs extend their utility to the field of material science, particularly in the synthesis and modification of polymers.

Application in Polymer Synthesis and Modification (e.g., as Plasticizers or Solvents)

Phosphate esters, including alkyl phosphates, can function as plasticizers in polymer formulations. krahn.eupinfa.eu Plasticizers are additives that increase the flexibility, durability, and workability of a polymer by reducing the intermolecular forces between polymer chains. krahn.eu The alkyl portion of the phosphate ester can intercalate between polymer chains, increasing the free volume and allowing for greater chain mobility. This results in a lower glass transition temperature (Tg) and increased flexibility of the material. researchgate.net

In addition to their plasticizing effects, some organophosphorus compounds can act as solvents or processing aids during polymer synthesis. For example, in emulsion polymerization, surfactants like alkyl phosphates are crucial for stabilizing the polymer latex. diva-portal.org They can also be used in the synthesis of specialized polymers where the phosphate group is incorporated into the polymer backbone or as a side chain, imparting specific properties to the final material. mdpi.comencyclopedia.pub

The table below summarizes the roles of phosphate esters in polymer science:

| Application | Mechanism of Action | Effect on Polymer Properties |

| Plasticizer | Increases free volume between polymer chains. researchgate.net | Increased flexibility, lower Tg, improved processability. krahn.eu |

| Solvent/Processing Aid | Solubilizes or disperses polymer components. | Facilitates polymerization reactions and processing. |

| Monomer/Co-monomer | Incorporated into the polymer structure. mdpi.comencyclopedia.pub | Imparts properties like flame retardancy, adhesion, or biocompatibility. koreamed.org |

Investigation of Flame Retardancy Mechanisms (of analogous compounds)

Organophosphorus compounds are widely used as flame retardants in polymeric materials due to their effectiveness and generally lower toxicity compared to halogenated alternatives. mdpi.comfrontiersin.org While specific data on this compound is limited, the flame retardancy mechanisms of analogous alkyl phosphates provide valuable insights.

The primary mechanisms of action for organophosphorus flame retardants can occur in either the condensed (solid) phase or the gas phase. mdpi.comnih.gov

Condensed-Phase Mechanism: This is the dominant mechanism for phosphates. mdpi.comfrontiersin.org Upon heating, the phosphate ester decomposes to form phosphoric acid. This acid acts as a catalyst to promote the dehydration and cross-linking of the polymer, leading to the formation of a protective char layer on the surface. mdpi.comnih.gov This char layer insulates the underlying polymer from the heat of the flame, reduces the release of flammable volatile compounds, and acts as a barrier to oxygen. mdpi.comfrontiersin.org

Gas-Phase Mechanism: Some organophosphorus compounds can decompose to release volatile phosphorus-containing radicals (e.g., PO•) into the gas phase. nih.gov These radicals can scavenge the high-energy H• and OH• radicals that propagate the combustion chain reaction, thereby quenching the flame. nih.gov

The effectiveness and dominant mechanism depend on the chemical structure of the organophosphorus compound and the nature of the polymer. nih.gov

Advancements in Anion Recognition and Chemical Sensing

The selective recognition and sensing of anions is a rapidly advancing field in supramolecular chemistry, driven by the crucial roles anions play in biological and environmental systems. Among these, the dihydrogen phosphate anion (H₂PO₄⁻) is of particular interest due to its fundamental role in energy storage (as part of ATP), signal transduction, and as a building block of nucleic acids. researchgate.net Consequently, the development of synthetic receptors capable of selectively binding and signaling the presence of H₂PO₄⁻ is a significant scientific goal. These advancements have led to sophisticated chemical sensors for monitoring phosphate levels in various applications.

Design Principles for Receptors Specific to Dihydrogen Phosphate Anions

The creation of receptors with high affinity and selectivity for the dihydrogen phosphate anion hinges on several key design principles that address the specific geometric and electronic properties of the target anion. The primary interaction utilized is hydrogen bonding, leveraging the tetrahedral geometry and hydrogen-bond donating and accepting capabilities of H₂PO₄⁻.

A successful receptor must possess a binding site with a shape and arrangement of hydrogen-bond donors that is complementary to the tetrahedral structure of the dihydrogen phosphate anion. gla.ac.ukrsc.org This spatial arrangement is critical for achieving selectivity over other anions with different shapes, such as linear halides or planar carboxylates. researchgate.net

Key design strategies include: